molecular formula C13H14N2O2 B14859899 6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid

6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid

Cat. No.: B14859899
M. Wt: 230.26 g/mol
InChI Key: ANQLXJQVYLSYKJ-UHFFFAOYSA-N
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Description

6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid is a heterocyclic compound that features a pyrrole ring fused to a nicotinic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and nicotinic acid functionalities allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid typically involves the condensation of 2,5-dimethylpyrrole with a nicotinic acid derivative. One common method includes the use of 2,5-dimethoxytetrahydrofuran and a catalytic amount of bismuth nitrate pentahydrate to produce the pyrrole ring . The reaction is carried out under reflux conditions, followed by acid-mediated cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: Reduction of the nicotinic acid moiety can yield corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Alcohol derivatives of nicotinic acid.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase by binding to their active sites . This binding interferes with the enzymes’ normal function, leading to antibacterial and antitubercular effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzymes, enhancing its inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid is unique due to its dual functionality, combining the reactivity of both pyrrole and nicotinic acid moieties. This dual functionality allows for a broader range of chemical reactions and biological activities compared to similar compounds that may only contain one of these functionalities.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

6-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H14N2O2/c1-8-6-12(14-7-11(8)13(16)17)15-9(2)4-5-10(15)3/h4-7H,1-3H3,(H,16,17)

InChI Key

ANQLXJQVYLSYKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C(=C2)C)C(=O)O)C

Origin of Product

United States

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